![molecular formula C14H12N2OS2 B2981264 5-(3,4-dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 851116-23-9](/img/structure/B2981264.png)

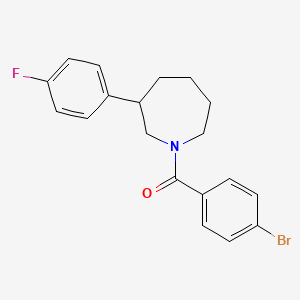

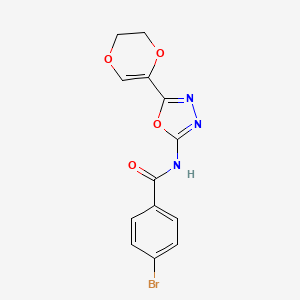

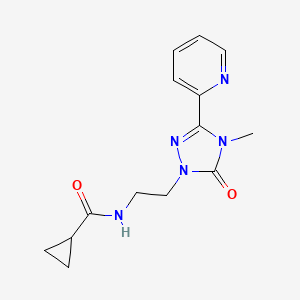

5-(3,4-dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

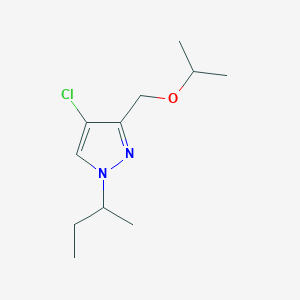

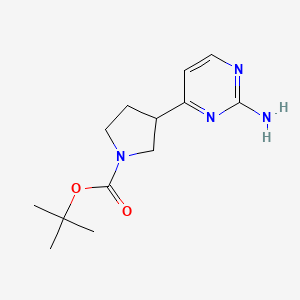

Pyrazolo[3,4-d]pyrimidines are a class of nitrogen-containing heterocyclic compounds that are widely distributed in nature, including in amino acids, purines, pyrimidines, and many other natural products . They are considered as privileged core skeletons in biologically active compounds and are bioisosteres of natural purines .

Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[3,4-d]pyrimidines, has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Another method involves the acylation of pyrimidines with carboxylic anhydrides or acid chlorides, which are then transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Chemical Reactions Analysis

In the synthesis of similar compounds, reactions involve the use of carboxylic anhydrides or acid chlorides, and the transformation of 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Research has focused on the synthesis of various derivatives of thieno[2,3-d]pyrimidin-4-one, demonstrating the compound's versatility in forming new chemical structures with potential biological activities. One study detailed the synthesis of new pyridothienopyrimidines and pyridothienotriazines through reactions involving 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, showcasing the compound's reactivity and the ability to generate diverse heterocyclic systems (A. Abdel-rahman et al., 2002). Another research effort presented a facile synthesis of isoxazolo[5′,4′:4,5]thiazolo[3,2-a]thieno pyrimidines, further expanding the chemical repertoire and highlighting the compound's role in creating novel ring systems (A. Abdel-fattah et al., 1998).

Biological Activities

Significant research has also been directed towards exploring the biological activities of thieno[2,3-d]pyrimidin-4-one derivatives. For instance, some derivatives have been synthesized and tested for their anti-HIV-1 activity, demonstrating the potential of these compounds in inhibiting the replication of type 1 human immunodeficiency virus in vitro (M. Novikov et al., 2004). Moreover, novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines were developed as inhibitors of thymidylate synthase, indicating their potential as antitumor and antibacterial agents (A. Gangjee et al., 1996).

Antimicrobial and Antiproliferative Evaluation

Further extending the scope of research, some derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. A study on pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives revealed their significant antiproliferative activity against human breast cancer cells, demonstrating the therapeutic potential of these compounds (Hoda Atapour-Mashhad et al., 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

5-(3,4-dimethylphenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS2/c1-7-3-4-9(5-8(7)2)10-6-19-13-11(10)12(17)15-14(18)16-13/h3-6H,1-2H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUWQFCIJLCWRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)NC(=S)N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2981186.png)

![5-amino-N-(2,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2981187.png)

![4-Methyl-1-oxa-6lambda6-thiaspiro[2.4]heptane 6,6-dioxide](/img/structure/B2981190.png)

![N-[2-(2-Methoxyphenyl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2981191.png)

![N-(2-methylphenyl)-2-[(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2981192.png)

![2-[4-(4-Propylphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2981199.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2981204.png)